Licodione

Vue d'ensemble

Description

Lidocaine, also known as Licodione, is a local anesthetic of the amino amide type . It is also used to treat ventricular tachycardia . When used for local anesthesia or in nerve blocks, lidocaine typically begins working within several minutes and lasts for half an hour to three hours .

Synthesis Analysis

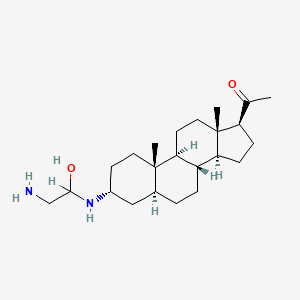

Lidocaine was first synthesized and patented by a Swedish pharmaceutical company (Astra) in 1948 . Lidocaine can be prepared via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene with stannous chloride yields the ammonium salt. In the workup portion of the reaction, the ammonium salt is reacted with an aqueous potassium hydroxide solution, liberating the free 2,6-dimethylaniline .Molecular Structure Analysis

Lidocaine’s molecular formula is C14H22N2O . Its structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .Physical And Chemical Properties Analysis

The physicochemical properties of lidocaine-based ionic liquids were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .Applications De Recherche Scientifique

Flavonoid Biosynthesis in Cultured Cells

Licodione, a dibenzoylmethane derivative found in Glycyrrhiza echinata, plays a role in the biosynthesis of flavonoids and retrochalcones in cultured plant cells. It is considered a precursor to echinatin, a retrochalcone, and demonstrates unique features in its NMR spectrum related to diketonic and keto-enolic forms. This contributes to our understanding of plant secondary metabolite synthesis and retrochalcone biosynthesis (Ayabe et al., 1980).

Enzymatic Reactions in Licodione Synthesis

Research on licodione synthase, a cytochrome P450 monooxygenase, reveals that it catalyzes the formation of licodione in Glycyrrhiza echinata cells when exposed to certain stimuli. This enzymatic process is crucial for understanding the metabolic pathways in plants and the role of licodione in the biosynthesis of other flavonoids and chalcones (Otani et al., 1994).

Role in Methyl Transfer and Retrochalcone Biosynthesis

Licodione is involved in the O-methylation step in the biosynthesis of echinatin. The enzyme licodione O-methyltransferase catalyzes the transfer of a methyl group to licodione, which is a key step in the biosynthesis of retrochalcones in plants. This research provides insights into the enzymatic mechanisms and the metabolic role of licodione in plants (Ayabe et al., 1980).

Impact on Cancer Research

A study on the roots of Hovea parvicalyx identified licodione derivatives as potential inhibitors of isoprenylcysteine carboxyl methyltransferase, an enzyme target in anticancer drug discovery. This research suggests licodione's potential application in developing new cancer therapies (Buchanan et al., 2008).

Chemotaxonomic Significance

Licodione, along with other flavonoids, has been studied for its chemotaxonomic significance in Glycyrrhiza pallidiflora. The presence of licodione and related compounds helps in understanding the taxonomic relationships and evolutionary biology of plant species (Kajiyama et al., 1993).

Safety And Hazards

Orientations Futures

There is growing interest in using lidocaine in drug delivery, as dispersing agents, copolymers, or emulsifiers . Lidocaine-based ionic liquids are being prepared to maximize solubility, bioavailability, the concentration of the active ingredient(s), thermal stability, as well as to decrease the polymorphism of the drug .

Propriétés

IUPAC Name |

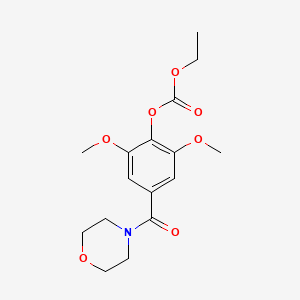

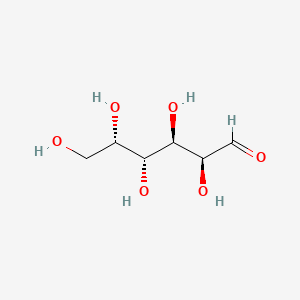

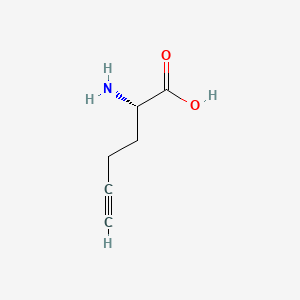

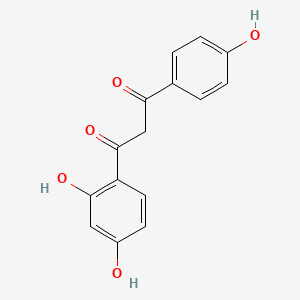

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKMEBGIJSGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210052 | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licodione | |

CAS RN |

61153-76-2 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane](/img/structure/B1675211.png)

![3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol](/img/structure/B1675212.png)